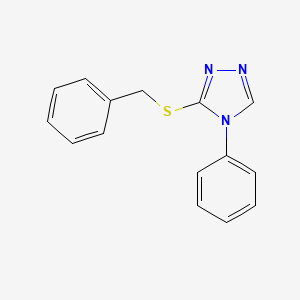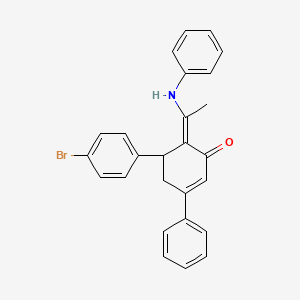![molecular formula C20H21F3N2O B4297595 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4297595.png)
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[3-(trifluoromethyl)benzyl]ethanamine
Overview
Description
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[3-(trifluoromethyl)benzyl]ethanamine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly known as 5-MeO-MiPT, and it belongs to the class of tryptamine compounds.
Scientific Research Applications
5-MeO-MiPT has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. It has been used as a tool for studying the serotonin system and its role in behavior and cognition. It has also been studied for its potential therapeutic applications in treating depression, anxiety, and other mental health disorders.
Mechanism of Action
5-MeO-MiPT is a potent agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and perception. It also has affinity for other serotonin receptors, including 5-HT1A and 5-HT2C. The activation of these receptors leads to the modulation of various neurotransmitters and signaling pathways, which can result in changes in behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-MeO-MiPT are still being studied, but it is known to have a wide range of effects on the central nervous system. It can cause changes in mood, perception, and cognition, as well as alterations in sensory processing and motor function. It has also been shown to have effects on the cardiovascular system, including changes in heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using 5-MeO-MiPT in lab experiments is its potency and selectivity for the serotonin receptor 5-HT2A, which allows for precise manipulation of the serotonin system. However, its effects can be unpredictable and may vary depending on the dose and route of administration. It also has potential risks and side effects, such as cardiovascular effects and potential toxicity.
Future Directions
There are several future directions for research on 5-MeO-MiPT. One area of interest is its potential therapeutic applications, particularly in treating mental health disorders such as depression and anxiety. Another direction is the development of new compounds that target the serotonin system and have improved safety and efficacy profiles. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-MeO-MiPT and its potential long-term effects on the brain and body.
Conclusion:
In conclusion, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[3-(trifluoromethyl)benzyl]ethanamine is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential benefits and risks of using 5-MeO-MiPT in scientific research.
properties
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c1-13-17(18-11-16(26-2)6-7-19(18)25-13)8-9-24-12-14-4-3-5-15(10-14)20(21,22)23/h3-7,10-11,24-25H,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMANQSZLPQVTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[4-hydroxy-2,3-dimethyl-5-(phenylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4297516.png)

![2-(2-hydroxyphenyl)-9-(methoxymethyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4297521.png)

![10-acetyl-3-(4-fluorophenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4297541.png)

![1-(1-adamantyl)-4-[(4-chloro-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4297556.png)
![8-chloro-1-(2,4-dibromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297562.png)
![ethyl 4-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)piperazine-1-carboxylate](/img/structure/B4297571.png)
![4-[(tert-butylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4297583.png)
![4-{[(3-ethoxypropyl)amino]methylene}-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4297587.png)
![5-(3,4-dimethoxyphenyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4297594.png)
![ethyl 5-{[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]methyl}-2-furoate](/img/structure/B4297599.png)
![ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4297610.png)